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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B613818 Get Quote

This technical guide provides an in-depth analysis of the initial clinical trial results for

Vicriviroc, a CCR5 co-receptor antagonist for the treatment of HIV-1 infection. The information

is intended for researchers, scientists, and drug development professionals, offering a detailed

examination of the drug's efficacy, safety profile, and the methodologies employed in key

clinical studies.

Introduction
Vicriviroc (formerly SCH 417690) is an orally bioavailable, small-molecule antagonist of the C-

C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into

host CD4+ T-cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices

of the CCR5 receptor, Vicriviroc induces a conformational change that prevents the viral

envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry.

[1][3][4] This mechanism of action offered a novel therapeutic target for HIV-1, particularly for

treatment-experienced patients with drug-resistant viral strains.[2] Initial Phase I and II clinical

trials were conducted to establish the safety, pharmacokinetics, and antiviral activity of

Vicriviroc.

Mechanism of Action: CCR5 Antagonism
Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][3] The

binding of Vicriviroc to CCR5 does not compete with the natural chemokine ligands but

instead alters the receptor's conformation, making it unrecognizable to the HIV-1 gp120 protein.
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[4] This allosteric inhibition is a key feature of its antiviral activity. The signaling pathway of HIV-

1 entry and the inhibitory action of Vicriviroc are depicted below.
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Caption: HIV-1 entry pathway and its inhibition by Vicriviroc.

Initial Phase II Clinical Trial Results
Two key Phase II clinical trials, ACTG 5211 and VICTOR-E1, provided the initial evidence for

the efficacy and safety of Vicriviroc in treatment-experienced individuals with R5-tropic HIV-1.

Data Presentation
The following tables summarize the quantitative data from these pivotal studies.

Table 1: Efficacy Outcomes in Phase II Vicriviroc Trials
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Trial
Treatmen
t Arm

N

Mean
Baseline
HIV-1
RNA
(log10
copies/m
L)

Mean
Change
in HIV-1
RNA at
Week 48
(log10
copies/m
L)

Mean
Baseline
CD4+
Count
(cells/mm
³)

Mean
Change
in CD4+
Count at
Week 48
(cells/mm
³)

ACTG

5211

Vicriviroc

10 mg +

OBT

30 4.8 -1.92 245 +130

Vicriviroc

15 mg +

OBT

30 4.8 -1.44 224 +96

Placebo +

OBT
28 4.8 -0.3 240 +33

VICTOR-

E1

Vicriviroc

20 mg +

OBT

40 4.6 -1.75 257 +136

Vicriviroc

30 mg +

OBT

39 4.6 -1.77 257 +102

Placebo +

OBT
35 4.6 -0.79 257 +63

OBT: Optimized Background Therapy Data for ACTG 5211 is based on a 48-week analysis.[1]

Data for VICTOR-E1 is at 48 weeks.[5][6]

Table 2: Virologic Response Rates in Phase II Vicriviroc Trials
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Trial Treatment Arm N

% with HIV-1
RNA <400
copies/mL at
Week 48

% with HIV-1
RNA <50
copies/mL at
Week 48

ACTG 5211
Vicriviroc 10 mg

+ OBT
30 57% 37%

Vicriviroc 15 mg

+ OBT
30 43% 27%

Placebo + OBT 28 14% 11%

VICTOR-E1
Vicriviroc 20 mg

+ OBT
40 Not Reported 56%

Vicriviroc 30 mg

+ OBT
39 Not Reported 62%

Placebo + OBT 35 Not Reported 40%

Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5]

[6]

Table 3: Safety and Tolerability in the VICTOR-E1 Trial

Adverse Event
Category

Vicriviroc 20 mg
(n=40)

Vicriviroc 30 mg
(n=39)

Placebo (n=35)

Any Treatment-

Emergent AE
98% 95% 94%

Severe AEs
Considered unlikely

related to study drug

Considered unlikely

related to study drug

Considered unlikely

related to study drug

Most Common AE Diarrhea Diarrhea Diarrhea

Discontinuation due to

AEs
0 0 Not specified
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AE: Adverse Event. Data from the VICTOR-E1 trial.[5]

Experimental Protocols
The methodologies for the key Phase II trials are detailed below.

ACTG 5211 Study Protocol

Study Design: A double-blind, randomized, placebo-controlled, multicenter Phase II study.[7]

[8]

Patient Population: HIV-1 infected, treatment-experienced adults with virologic failure on a

ritonavir-containing regimen, HIV-1 RNA ≥5000 copies/mL, and exclusively CCR5-tropic

virus.[7]

Randomization and Treatment:

Subjects were randomized to receive Vicriviroc (5 mg, 10 mg, or 15 mg once daily) or a

matching placebo, added to their failing antiretroviral regimen for 14 days.[7][8]

After 14 days, all subjects started an optimized background antiretroviral regimen

containing ritonavir, selected based on treatment history and resistance testing (genotypic

and phenotypic).[7][8]

Endpoints:

Primary: Change in plasma HIV-1 RNA from baseline to day 14.[8]

Secondary: Change in HIV-1 RNA and CD4+ cell count through 48 weeks, and the

incidence of adverse events.[7]

Virologic and Immunologic Assessments: HIV-1 RNA levels were measured using the Roche

Amplicor HIV-1 Monitor assay. CD4+ cell counts were determined by standard flow

cytometry.

Co-receptor Tropism Assay: The original Trofile assay was used to determine viral co-

receptor usage at screening and throughout the study.[9]
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VICTOR-E1 Study Protocol

Study Design: A double-blind, dose-ranging, placebo-controlled Phase II trial.[5][6]

Patient Population: Adults infected with CCR5-tropic HIV who were experiencing failure of

triple antiretroviral regimens.[6]

Randomization and Treatment: Subjects were randomized to receive Vicriviroc (20 mg or 30

mg once daily) or placebo, in addition to a re-optimized background therapy that included a

ritonavir-boosted protease inhibitor.[5][6]

Endpoints:

Primary: Mean change in baseline log10 HIV RNA level at 48 weeks.[5][6]

Secondary: Change in CD4+ cell count, and safety and tolerability.[6]

Visualizations of Experimental Workflow
The following diagram illustrates the general workflow of the ACTG 5211 clinical trial.
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Caption: Workflow of the ACTG 5211 Clinical Trial.
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Discussion and Conclusion
The initial Phase II clinical trials of Vicriviroc demonstrated potent virologic and immunologic

activity in treatment-experienced patients with R5-tropic HIV-1 infection.[7] In the ACTG 5211

study, the 10 mg and 15 mg doses of Vicriviroc, when added to an optimized background

regimen, resulted in significant reductions in HIV-1 RNA levels and increases in CD4+ cell

counts compared to placebo over 24 and 48 weeks.[7] Similarly, the VICTOR-E1 trial showed

that Vicriviroc at doses of 20 mg and 30 mg provided sustained viral suppression and

immunologic improvement over 48 weeks.[5][6]

The safety profile of Vicriviroc in these early trials was generally favorable.[5] Most adverse

events were mild to moderate in severity, with diarrhea being the most commonly reported.[5]

Importantly, there were no treatment-limiting toxicities observed in the VICTOR-E1 study.[5]

However, a Phase II trial in treatment-naïve patients was discontinued due to a higher rate of

virologic relapse in the Vicriviroc arms compared to the control arm, which was potentially

attributed to the dosage being too low.[1][10] Later Phase III trials in treatment-experienced

patients (VICTOR-E3 and VICTOR-E4) did not show a significant efficacy benefit when

Vicriviroc was added to an optimized background therapy that included at least two fully active

drugs.[11] Despite these later findings, the initial clinical trial results for Vicriviroc were

instrumental in validating the CCR5 co-receptor as a viable therapeutic target for HIV-1 and

paved the way for the development of other CCR5 antagonists. Further research is needed to

fully delineate the role of this class of drugs in HIV treatment.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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